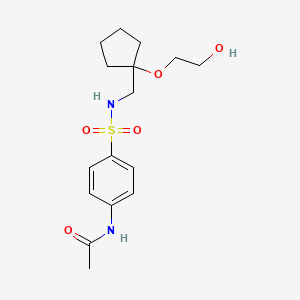
N-(4-(N-((1-(2-ヒドロキシエトキシ)シクロペンチル)メチル)スルファモイル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its complex structure, which includes a sulfamoyl group, a cyclopentyl ring, and a hydroxyethoxy group.
科学的研究の応用
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular disorders.
Industry: Utilized in the development of new materials and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenylacetamide with a cyclopentylmethyl halide in the presence of a base to form the intermediate N-(4-aminophenyl)acetamide. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound.
化学反応の分析
Types of Reactions
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
作用機序
The mechanism of action of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it has been shown to activate soluble guanylate cyclase, which plays a crucial role in the regulation of vascular tone and blood pressure.
類似化合物との比較
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-aminophenyl)acetamide: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a hydroxyethoxy group, which confer distinct chemical and biological properties .
生物活性
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O6S
- Molecular Weight : 372.4 g/mol
- CAS Number : 2194848-56-9
The compound features a sulfamoyl group, a cyclopentyl moiety, and a hydroxyethoxy substituent, which are crucial for its biological interactions.
N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide operates through several mechanisms:
- Enzyme Modulation : It has been shown to activate soluble guanylate cyclase, influencing vascular tone and blood pressure regulation.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting potential anti-inflammatory properties .
Biological Activities
The compound exhibits various biological activities, including:
1. Anti-inflammatory Activity
Research indicates that related compounds can significantly reduce inflammation in models of adjuvant-induced arthritis. In these studies, administration of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide resulted in decreased paw edema and body weight loss in treated rats compared to controls .
2. Cardiovascular Effects
Studies have highlighted the compound's potential in cardiovascular therapy by modulating vascular smooth muscle function through cyclic GMP pathways.
3. Antioxidant Properties
The compound may also exhibit antioxidant effects by altering oxidative stress markers. This suggests a protective role against oxidative damage in biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-1 beta and TNF-alpha levels | |
| Cardiovascular | Modulation of vascular tone | |
| Antioxidant | Altered oxidative stress markers |
Case Studies
Several studies have explored the biological activity of N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide:
Case Study 1: Anti-Arthritic Effects
In a controlled study involving Sprague Dawley rats, administration of the compound at doses of 5 mg/kg and 10 mg/kg significantly reduced paw edema compared to untreated controls. The results indicated a clear dose-dependent response with respect to inflammatory markers .
Case Study 2: Cardiovascular Modulation
Research focusing on the cardiovascular implications found that the compound effectively lowered blood pressure in hypertensive models by enhancing nitric oxide pathways, demonstrating its therapeutic potential in managing hypertension.
特性
IUPAC Name |
N-[4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-13(20)18-14-4-6-15(7-5-14)24(21,22)17-12-16(23-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNAXWHWVFZDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














